molecular formula C14H10N4O2S B482191 4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether CAS No. 515875-43-1

4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No.: B482191
CAS No.: 515875-43-1
M. Wt: 298.32g/mol
InChI Key: GWJWKNQSECLZPJ-UHFFFAOYSA-N
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Description

4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring, a methoxy-substituted phenyl ring, and a triazolo-thiadiazole core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolo-thiadiazole core. The furan and methoxyphenyl groups are then introduced through subsequent substitution reactions .

Chemical Reactions Analysis

4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether can be compared with other similar compounds, such as:

    Thiazolo[3,2-b][1,2,4]triazole: This compound shares a similar core structure but lacks the furan and methoxyphenyl groups.

    Triazolo[1,5-a]pyrimidine: Another related compound with a different ring system.

    Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

515875-43-1

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32g/mol

IUPAC Name

3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4O2S/c1-19-10-6-4-9(5-7-10)13-17-18-12(11-3-2-8-20-11)15-16-14(18)21-13/h2-8H,1H3

InChI Key

GWJWKNQSECLZPJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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